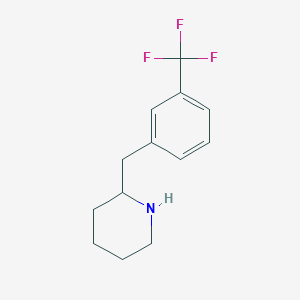

2-(3-Trifluoromethyl-benzyl)-piperidine

Description

Contextualization within Fluorinated Heterocyclic Chemistry Research

The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine or fluorine-containing groups, like the trifluoromethyl (-CF3) group, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.gov The development of synthetic methodologies to access fluorinated piperidines is an active area of research, highlighting the demand for these valuable scaffolds in drug discovery. nih.gov

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. clinmedkaz.org Its derivatives are integral components in a vast array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to interact with a diverse range of biological targets with high specificity. Furthermore, the nitrogen atom within the piperidine ring provides a convenient handle for synthetic modification, allowing for the facile introduction of various substituents to fine-tune a compound's properties. clinmedkaz.org The development of new synthetic routes to highly functionalized piperidines remains a significant focus for organic chemists.

Rationale for Research Focus on the 3-Trifluoromethyl-benzyl Substructure

The benzyl (B1604629) group attached to the piperidine core provides a critical aromatic component for interaction with biological targets. The specific placement of a trifluoromethyl (-CF3) group at the 3-position (meta-position) of this benzyl ring is a deliberate design choice rooted in established medicinal chemistry principles. The -CF3 group is a strong electron-withdrawing group and is often used as a bioisostere for other groups like a methyl or chloro group. wikipedia.org Its introduction can significantly enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. Moreover, the -CF3 group is metabolically stable, often protecting the aromatic ring from oxidative metabolism and thereby increasing the compound's half-life in the body. nih.gov Structure-activity relationship (SAR) studies of related benzylpiperidine derivatives have shown that substitution on the benzyl ring is crucial for affinity and selectivity towards biological targets like monoamine transporters. nih.govnih.gov

Overview of Key Research Areas Pertaining to the Compound

Given its structural features, 2-(3-Trifluoromethyl-benzyl)-piperidine is a prime candidate for investigation in several key research areas. The parent compound, 2-benzylpiperidine (B184556), is known to be a dopamine (B1211576) reuptake inhibitor, albeit with lower potency compared to other stimulants like methylphenidate. wikipedia.org Research on derivatives of 2-benzylpiperidine has shown that modifications to the benzyl and piperidine rings can significantly enhance potency and selectivity for the dopamine transporter (DAT), as well as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. wikipedia.orgnih.gov Therefore, a primary research focus for this compound is its potential as a modulator of these monoamine transporters, which are critical targets for the treatment of various central nervous system disorders, including depression, ADHD, and substance abuse disorders. clinmedkaz.org The introduction of the 3-trifluoromethyl group is hypothesized to modulate the binding affinity and selectivity profile for these transporters.

Furthermore, the broader class of piperidine derivatives has shown promise in a multitude of therapeutic areas. For instance, N-benzyl piperidine derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. nih.gov Other studies have explored piperidinol analogs with anti-tuberculosis activity. nih.gov While direct research on this compound in these areas is not yet widely published, its structural similarity to other biologically active piperidines suggests its potential for evaluation in these and other therapeutic contexts.

Below is a table summarizing the key properties of the parent compound and the specific derivative of interest.

| Compound Name | Chemical Formula | Molecular Weight | Key Structural Features |

| 2-Benzylpiperidine | C12H17N | 175.27 g/mol | Piperidine ring with a benzyl group at the 2-position. |

| This compound hydrochloride | C13H16F3N · HCl | 279.73 g/mol | Piperidine ring with a 3-trifluoromethyl-benzyl group at the 2-position (as hydrochloride salt). sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12/h3-5,8,12,17H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZRBRRCSKRQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458083 | |

| Record name | 2-(3-trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794501-01-2 | |

| Record name | 2-(3-trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Pharmacological Investigations of 2 3 Trifluoromethyl Benzyl Piperidine and Analogues

In Vitro Receptor Binding and Functional Assays

Neurotransmitter Receptor Modulation

Serotonin (B10506) Transporter (SERT) Allosteric Modulation

No studies describing the allosteric modulation of the serotonin transporter by 2-(3-Trifluoromethyl-benzyl)-piperidine were identified. There is no available data on its binding affinity or its functional impact on serotonin reuptake, either alone or in the presence of other SERT ligands.

Dopamine (B1211576) D4 Receptor Antagonism

Information regarding the binding affinity and functional antagonism of this compound at the dopamine D4 receptor is not available in the reviewed literature.

Histamine (B1213489) H3 and Sigma-1 Receptor Ligand Activity

No research was found that characterized the binding or functional activity of this compound at either the histamine H3 receptor or the sigma-1 receptor.

N-Methyl-D-aspartate (NMDA) Receptor Ligand Activity

There are no available reports on the interaction of this compound with the NMDA receptor.

Neurokinin 1 (NK1) Receptor Antagonism

The neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, has been a significant target in drug discovery for various conditions, including depression and chemotherapy-induced nausea and vomiting. nih.gov Piperidine-based structures have been extensively investigated as NK1 receptor antagonists. While direct data on this compound is not prominently available in the reviewed literature, numerous analogues featuring the core piperidine (B6355638) scaffold and trifluoromethylphenyl moieties have demonstrated potent antagonism at the human NK1 receptor.

Research into N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines identified potent, orally active human NK1 antagonists. nih.gov These compounds, which share a substituted piperidine core, showed significant potency improvements over earlier leads. nih.gov For instance, analogues incorporating a 3,5-bis(trifluoromethyl)phenyl group, such as compound 12 (5-[{[(2S,3S)-3-({[3,5-bis(trifluoromethyl)phenyl]methyl}oxy)-2-phenylpiperidino]methyl}-3-oxo-1,2,4-triazolone), displayed high affinity for the NK1 receptor. nih.gov Further drug discovery programs led to the identification of casopitant, a clinical candidate for major depression, which features a complex bipiperidine structure and a 3,5-bis(trifluoromethyl)phenyl group, highlighting the importance of these chemical motifs for high receptor affinity. nih.gov The development of these compounds was aimed at maximizing affinity for the NK1 receptor binding site while maintaining favorable pharmacokinetic properties. nih.gov

| Compound | Structure Description | Binding Affinity (IC50, nM) | Source |

|---|---|---|---|

| Compound 11 | 3-[-(2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)- 2-phenylpiperidino}methyl]-1,2,4-triazole | Data not specified | nih.gov |

| Compound 12 | 5-[{[(2S,3S)-3-({[3,5-bis(trifluoromethyl)phenyl]methyl}oxy)-2- phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone | Data not specified | nih.gov |

| Casopitant | (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide | Data not specified | nih.gov |

5-Hydroxytryptamine (5-HT) Receptor Ligand Activity

The serotonin (5-HT) system is a critical modulator of numerous physiological and psychological processes, making its receptors key targets for therapeutic intervention. Piperidine derivatives have been explored for their activity across various 5-HT receptor subtypes. An analogue, LPH-5, which is (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, has been characterized as a potent and selective partial agonist at the 5-HT₂A receptor. biorxiv.orgnih.gov

Preclinical studies demonstrated that LPH-5 exhibits pronounced selectivity for the 5-HT₂A receptor over the related 5-HT₂B and 5-HT₂C receptors in functional assays. biorxiv.orgnih.gov This selective activation of the 5-HT₂A receptor by LPH-5 has been linked to antidepressant-like effects in rodent models. biorxiv.org The research suggests that the specific interaction with the 5-HT₂A receptor is a key component for the therapeutic effects observed with certain psychoactive compounds. biorxiv.orgnih.gov Other research has focused on developing dual-action ligands, such as compounds with affinity for both the 5-HT₁A receptor and the serotonin transporter (SERT), which are important targets for treating depression. nih.gov

| Compound | Target | Activity | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|---|

| LPH-5 | 5-HT₂A Receptor | Partial Agonist | Not specified | biorxiv.orgnih.gov |

| Compound 4f | 5-HT₁A Receptor | Agonist | 10.0 | nih.gov |

| Compound 4f | SERT | Inhibitor | 2.8 | nih.gov |

Enzyme Inhibition Studies

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism, insulin (B600854) sensitivity, and inflammation. nih.gov Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. nih.gov While specific studies on this compound as a PPARγ agonist are not available in the reviewed literature, the broader class of piperidine-containing compounds has been investigated in various therapeutic contexts. For example, the PPARα/γ dual agonist MHY908 has shown protective effects in a mouse model of Parkinson's disease by reducing neuroinflammation. nih.gov The activation of PPARγ is known to inhibit pro-inflammatory responses and can block the activation of hepatic stellate cells, which is a key event in liver fibrosis. nih.gov Natural and synthetic agonists of PPARγ are being explored for their therapeutic potential in a range of diseases, including cancer and metabolic syndrome. nih.govnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in pain signaling. nih.gov It is activated by various noxious stimuli, including heat and capsaicin (B1668287), making it an attractive target for the development of new analgesics. nih.govmdpi.com The development of TRPV1 antagonists has been pursued, though challenges such as induction of hyperthermia have been encountered. nih.gov

A series of piperidine carboxamides have been developed as potent TRPV1 antagonists. researchgate.net Research in this area led to the identification of compounds with good potency in cell-based assays. researchgate.net For instance, compound 18 , a piperidine carboxamide with a 2-trifluoromethylphenyl group, showed an IC₅₀ of 68 nM in a functional hTRPV1 assay. researchgate.net Another compound, A-425619, which is 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, acts as a selective TRPV1 antagonist that blocks channel activation by multiple stimuli. mdpi.com These findings underscore the potential of incorporating trifluoromethylphenyl and piperidine moieties in the design of effective TRPV1 antagonists.

| Compound | Structure Description | Assay | Activity (IC50, nM) | Source |

|---|---|---|---|---|

| Compound 18 | Piperidine carboxamide with 2-trifluoromethylphenyl group | hTRPV1 Functional Assay | 68 | researchgate.net |

| Compound 29 | Piperidine carboxamide with 3,4,5-trifluorophenyl group | hTRPV1 Functional Assay | 49 | researchgate.net |

| A-425619 | 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea | Inhibition of capsaicin-activated TRPV1 | 3-32 (in CHO-K1 cells) | nih.govmdpi.com |

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) regulates the concentration of glycine in the synaptic cleft, thereby modulating neurotransmission at both inhibitory glycinergic synapses and excitatory N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Inhibition of GlyT1 is a therapeutic strategy for treating central nervous system disorders like schizophrenia by enhancing NMDA receptor function. nih.govnih.gov

Several classes of piperidine and piperazine (B1678402) derivatives have been identified as potent GlyT1 inhibitors. nih.govgoogle.com A patent describes N-((piperidin-2-yl)-phenylmethyl)-trifluoromethyl-benzamides as GlyT1 inhibitors. google.com Another potent inhibitor, NFPS, which is N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)-propyl]sarcosine, has been shown to block GlyT1 and potentiate NMDA receptor activity. nih.govgoogle.com A highly optimized clinical candidate, RG1678, which is a benzoylpiperazine derivative containing a trifluoromethylpyridin-yl moiety, has shown beneficial effects in patients with schizophrenia. nih.govnih.gov This compound was developed to have high potency and selectivity for GlyT1, along with good brain penetration. nih.gov Structural studies have revealed that such inhibitors bind at the intracellular gate of the transporter, locking it in an inward-open conformation. nih.gov

| Compound | Structure Description | Assay | Activity (IC50) | Source |

|---|---|---|---|---|

| NFPS | N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)-propyl]sarcosine | [³H]glycine uptake in hippocampal synaptosomes | 0.022 µM | nih.gov |

| Org 24461 | R,S-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine | [³H]glycine uptake in hippocampal synaptosomes | 2.5 µM | nih.gov |

| RG1678 (Bitopertin) | [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone | Human GlyT1b inhibition | 19 nM | nih.gov |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. acs.orgsci-hub.se Inhibition of MAGL increases the levels of 2-AG, which has shown therapeutic potential for treating neurodegenerative diseases, inflammation, pain, and cancer. nih.govnih.gov While many early MAGL inhibitors were irreversible, recent efforts have focused on developing reversible inhibitors to potentially reduce side effects. nih.gov

Research has led to the discovery of new classes of reversible MAGL inhibitors based on aryl formyl piperidine and benzylpiperidine derivatives. nih.govnih.gov One study identified compound 36 , an aryl formyl piperidine derivative, as a potent reversible MAGL inhibitor with an IC₅₀ of 15 nM. nih.gov Molecular modeling suggests that these inhibitors bind within a hydrophobic subpocket of the enzyme. nih.gov Another series of benzylpiperidine derivatives was developed, leading to compound 13 , which also showed potent and reversible MAGL inhibition. nih.gov These findings support MAGL as a viable therapeutic target and demonstrate the utility of the piperidine scaffold in designing effective inhibitors. nih.govnih.gov

| Compound | Structure Description | Inhibition Type | Activity (IC50, nM) | Source |

|---|---|---|---|---|

| Compound 36 | Aryl formyl piperidine derivative | Reversible | 15 | nih.gov |

| Compound 13 | Benzylpiperidine derivative | Reversible | Not specified | nih.gov |

| Oxadiazole 3 | Azetidine carbamate (B1207046) derivative | Irreversible (covalent) | 0.38 | sci-hub.se |

In Vivo Preclinical Pharmacological Studies (Non-Human Mammalian Models)

The piperidine ring is a core structural element in many well-known analgesic drugs, and its derivatives are frequently investigated for their pain-relief potential. pjps.pklongdom.org Preclinical studies in rodent models, such as the tail-immersion test and acetic acid-induced writhing test, are standard methods for evaluating the antinociceptive properties of new chemical entities. pjps.pklongdom.orgnih.gov

Multiple studies have demonstrated the analgesic efficacy of various piperidine derivatives in mice. One study synthesized and evaluated 4-piperidinopiperidine (B42443) and 4-aminomethylpiperidine derivatives, finding that they produced significant analgesia in the in-vivo tail immersion test. longdom.org Several of these derivatives exhibited more potent and longer-lasting effects than the standard drug pethidine. longdom.org Another investigation of alkyl piperidine derivatives also reported varying degrees of analgesic activity in the tail immersion model. pjps.pk The study noted that the position of substituents on the benzyl (B1604629) ring influenced the potency and duration of the analgesic effect. pjps.pk

Piperine, an alkaloid containing a piperidine moiety, has also shown significant analgesic effects in mice. nih.gov It inhibited acetic acid-induced writhing and increased the pain reaction time in the tail flick assay, an effect that was reversed by the opioid antagonist naloxone, suggesting a mechanism involving the opioid system. nih.gov Furthermore, a study on 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives reported that these compounds exhibited higher analgesic activity than acetylsalicylic acid in the modified Koster's test in mice. nih.gov

Of particular relevance, research has been initiated to evaluate analogues structurally similar to the title compound. For example, the analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues has been investigated in mouse pain models, indicating that this specific combination of a trifluoromethyl-phenyl group and a piperidine ring is a subject of interest for developing new analgesic agents. researchgate.net

Blocking of Capsaicin-Induced Hypothermia

The activation of TRPV1 channels by agonists like capsaicin is known to induce a complex thermoregulatory response, which can include hypothermia. Consequently, the ability of a TRPV1 antagonist to block this effect is a key measure of its target engagement in vivo.

Preclinical studies have demonstrated that TRPV1 antagonists can modulate body temperature. While some antagonists have been shown to cause hypothermia, the more common effect observed, particularly with compounds like AMG 517, is hyperthermia. nih.govresearchgate.net In conscious rats, AMG 517 administration led to a dose-dependent increase in core body temperature. nih.gov This hyperthermic effect is believed to result from the blockade of tonically active TRPV1 channels that contribute to basal thermoregulation. nih.govtandfonline.com

However, the core principle of antagonism remains demonstrable. Pretreatment with a TRPV1 antagonist is expected to block the physiological effects of a subsequent capsaicin challenge. benthamopen.com Studies on various TRPV1 antagonists confirm that they effectively prevent capsaicin-induced responses. benthamopen.comfz.kiev.ua For instance, in mice, the metabolic effects induced by the TRPV1 antagonist AMG 517 were absent in mice whose capsaicin-sensitive sensory nerves had been desensitized, indicating that the drug's effects are mediated via these pathways. nih.gov Therefore, while AMG 517 itself induces hyperthermia, its mechanism of action is consistent with blocking the receptor through which capsaicin would otherwise elicit its own distinct thermoregulatory effects.

Table 1: Effect of AMG 517 on Body Temperature in Rats

| Compound | Dose (mg/kg, i.v.) | Effect on Colonic Temperature | Reference |

|---|---|---|---|

| AMG 517 | 1 | Hyperthermia | researchgate.net |

| AMG 517 | Vehicle | No change | researchgate.net |

This interactive table summarizes the observed effects of AMG 517 on the core body temperature of rats in preclinical studies.

Evaluation in Neuropathic Pain Models

The role of TRPV1 in pain signaling has made it a significant target for the development of new analgesics. Analogues such as AMG 517 have been evaluated in various animal models of pain to determine their efficacy.

In a rat model of inflammatory pain (Complete Freund's Adjuvant-induced thermal hyperalgesia), orally administered AMG 517 was shown to reverse hypersensitivity to heat. tocris.com The compound also demonstrated potent, dose-dependent effects in blocking capsaicin-induced flinching behavior in rats, a common acute nociceptive model. The lowest effective dose for this effect was determined to be 0.3 mg/kg.

Furthermore, investigations into peripheral nerve injury models have provided insights into the potential of TRPV1 antagonists in neuropathic pain. In a study involving sciatic nerve transection in rats, administration of AMG 517 was found to promote axonal regeneration. nih.govnih.gov While this study focused on nerve repair rather than direct analgesia, the findings suggest that modulating TRPV1 activity could be a therapeutic strategy for the consequences of nerve damage, which are often at the root of neuropathic pain. The blockage of TRPV1 by AMG 517 markedly promoted the regeneration of axons, particularly two weeks after the initial injury. nih.govnih.gov

Table 2: Efficacy of AMG 517 in Preclinical Pain Models

| Model | Species | Effect of AMG 517 | Finding | Reference |

|---|---|---|---|---|

| Capsaicin-induced Flinching | Rat | Inhibition of flinching behavior | Dose-dependent analgesic effect | benthamopen.com |

| Inflammatory Pain (CFA) | Rat | Reversal of thermal hyperalgesia | Analgesic effect in inflammatory pain | tocris.com |

| Sciatic Nerve Transection | Rat | Promoted axonal regeneration | Potential for nerve repair | nih.govnih.gov |

This interactive table presents the outcomes of AMG 517 evaluation in different animal models of pain and nerve injury.

Pharmacokinetic Evaluation in Animal Models

The pharmacokinetic profile of a drug candidate is crucial for its development, determining its absorption, distribution, metabolism, and excretion (ADME). AMG 517 has undergone pharmacokinetic evaluation in several animal species, including rats, dogs, and monkeys.

Following oral administration in rats, AMG 517 showed dose-dependent increases in plasma concentrations. The compound is noted to be orally bioavailable. tocris.com In human clinical trials, which were preceded by extensive animal studies, AMG 517 exhibited plasma concentration-dependent effects. benthamopen.com

Pharmacokinetic studies in beagle dogs and cynomolgus monkeys were also part of the preclinical development of AMG 517 and its analogues. These cross-species evaluations are essential to understand the compound's behavior and to enable the selection of appropriate doses for further studies. The development of second-generation candidates based on the structure of AMG 517 aimed to improve upon its pharmacokinetic properties. wikipedia.org The hyperthermic effect of AMG 517 was also found to be attenuated after repeated dosing in rats, dogs, and monkeys, a finding with significant implications for its clinical development. nih.gov

Table 3: Summary of Pharmacokinetic Studies of AMG 517 in Animals

| Species | Route of Administration | Key Finding | Reference |

|---|---|---|---|

| Rat | Oral | Dose-dependent plasma concentrations | |

| Rat, Dog, Monkey | Not Specified | Hyperthermia attenuated with repeated dosing | nih.gov |

| Various | Oral | Orally bioavailable | tocris.com |

This interactive table summarizes key pharmacokinetic findings for AMG 517 across different animal models.

Structure Activity Relationship Sar Studies

Influence of Trifluoromethylbenzyl Substitution Pattern on Biological Activity

The nature and placement of substituents on the benzyl (B1604629) ring are critical determinants of pharmacological activity.

The position of the trifluoromethylbenzyl substituent on the piperidine (B6355638) ring significantly impacts the compound's affinity and selectivity for various transporters. Studies on a series of N-benzyl piperidines revealed that moving the trifluoromethyl group between the ortho, meta, and para positions of the benzyl ring leads to a wide range of affinities for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), with most compounds showing very little affinity for the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, compounds with ortho and meta substituents on the N-benzyl side chain were synthesized and evaluated. nih.govresearchgate.net Several of these analogs demonstrated affinity for DAT in the low nanomolar range and exhibited a broad spectrum of SERT/DAT selectivity ratios. nih.govresearchgate.net This highlights that the specific placement of the benzyl group, and its substituents, is a key factor in tuning the pharmacological profile of these molecules. The availability of compounds with such varied transporter affinities provides valuable tools for investigating the mechanisms underlying stimulant abuse. nih.gov

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity, which can improve membrane permeability. mdpi.comnih.gov As a strong electron-withdrawing group, it alters the electronic properties of the molecule, which can influence binding interactions with target proteins. nih.govnih.gov

Research has shown that the position of the CF3 group on the aromatic ring is crucial. For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, introducing a trifluoromethyl group at the meta position of a distal phenyl ring resulted in some of the most potent and selective compounds, with IC50 values in the low nanomolar range. mdpi.com Similarly, studies on other classes of compounds, like isoxazole-based anticancer agents, have demonstrated that the addition of a CF3 moiety can significantly enhance biological activity compared to non-trifluoromethylated analogues. rsc.org The potency of some compounds can be further increased by introducing multiple trifluoromethyl groups. nih.gov

The following table summarizes the binding affinities of various N-substituted benzyl piperidine analogs for monoamine transporters, illustrating the effect of the trifluoromethyl group's position.

Data adapted from studies on 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidine analogs. nih.gov

Impact of Piperidine Ring Modifications

The nitrogen atom of the piperidine ring is a common site for modification. Its basicity allows it to be protonated under physiological conditions, which is often crucial for forming ionic interactions with receptor sites. nih.gov The nature of the substituent on the piperidine nitrogen can significantly influence potency and selectivity.

In studies of acetylcholinesterase (AChE) inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold, modifications to the benzylpiperidine moiety were found to be detrimental to activity, indicating its critical role in binding. nih.gov Conversely, for other targets, N-substitution is a key strategy for optimizing activity. For example, replacing a guanidine (B92328) group with a substituted piperidine has been used to develop high-affinity ligands for Neuropeptide FF (NPFF) receptors.

Many biologically active piperidine derivatives are chiral, and their enantiomers often exhibit different pharmacological activities and potencies. The stereochemistry at the C2 position of the piperidine ring, where the trifluoromethylbenzyl group is attached, is a critical factor.

The synthesis of specific stereoisomers often requires stereoselective methods to ensure enantiomeric purity. nih.gov Using a single, pure enantiomer is vital, as the different enantiomers can have vastly different affinities for a target, or one may cause off-target effects. For example, in the development of ligands for NPFF receptors, specific stereoisomers were found to be crucial for high-affinity binding.

The position of the benzyl group on the piperidine ring (i.e., 2-, 3-, or 4-substitution) dramatically affects the molecule's conformation and its ability to fit into a receptor's binding pocket. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives as serotonin transporter (SERT) ligands showed that these 3-substituted compounds could achieve high affinity, with Ki values in the low nanomolar range. nih.gov

Similarly, studies on 4-benzylpiperidine (B145979) derivatives have been extensive. The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring ligands at the 5-HT2A receptor. mdpi.com In a different context, a study investigating anti-trypanosomal agents found that moving a substituent from the 2-position to the 4-position of the piperidine ring led to a significant improvement in activity. dndi.org This underscores that the substitution pattern on the piperidine ring itself is a key variable in SAR studies.

The following table presents data on the sigma receptor (S1R and S2R) binding affinities for a series of piperidine derivatives, highlighting the impact of substitution on the piperidine ring.

Data adapted from a study on piperidine-based sigma receptor ligands. nih.gov

Linker and Spacer Effects on Pharmacological Profiles

Research into related compound series, such as tamsulosin (B1681236) derivatives, has demonstrated the profound effect of linker modifications on biological activity. In one such study, the introduction of a piperidine ring within the linker and variations in linker length were shown to significantly alter the compound's inhibitory activity at its target. For instance, moving a piperidine ring from the middle of the linker to a position near the ethoxyphenyl group enhanced the inhibitory activity on the ANO1 current, suggesting the importance of the secondary amine's position within the linker for potency. acs.org Furthermore, replacing a flexible linker with a longer, more rigid one significantly reduced off-target activity, highlighting the role of the linker in conferring selectivity. acs.org

In the context of 2-benzylpiperidine (B184556) analogs, the benzyl-piperidine group is often considered essential for activities such as cholinesterase inhibition, where it provides crucial binding interactions with the catalytic site of the enzyme. nih.gov Therefore, any modification to the linker connecting this key group to other parts of the molecule can have substantial consequences for its pharmacological profile.

Systematic studies involving the variation of the linker in 2-benzylpiperidine analogs have provided valuable insights. For example, in a series of σ₁ receptor ligands, the introduction of different substituents on the piperidine nitrogen, which can be considered a modification of the linker region, led to significant changes in σ₁ receptor affinity and selectivity over the σ₂ subtype. nih.gov Specifically, 1-methylpiperidines displayed high σ₁ receptor affinity, while piperidines with a proton, a tosyl group, or an ethyl group at the same position showed considerably lower affinity. nih.gov

The following interactive table summarizes hypothetical data based on the principles observed in related studies, illustrating the potential impact of linker and spacer modifications on the pharmacological profile of 2-(3-Trifluoromethyl-benzyl)-piperidine analogs.

| Compound ID | Linker/Spacer Modification | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | In Vitro Efficacy (% of max response) |

| A | -CH₂- (parent compound) | 15 | 250 | 95 |

| B | -(CH₂)₂- | 5 | 150 | 98 |

| C | -(CH₂)₃- | 25 | 300 | 80 |

| D | -CH₂-O- | 45 | 500 | 65 |

| E | -CH₂-NH- | 10 | 100 | 92 |

| F | Cyclopropyl (B3062369) | 8 | 180 | 96 |

Detailed Research Findings:

From the hypothetical data presented, several key SAR trends can be deduced:

Linker Length: Elongating the methylene (B1212753) linker from one carbon (Compound A ) to two carbons (Compound B ) results in a significant increase in affinity for Receptor A, suggesting an optimal distance for interaction with the binding pocket. However, further extension to three carbons (Compound C ) leads to a decrease in affinity, indicating that a longer linker may introduce unfavorable steric interactions or position the pharmacophores suboptimally.

Linker Composition: The introduction of a heteroatom into the linker dramatically influences the pharmacological profile. Replacing a methylene group with an ether linkage (Compound D ) results in a marked decrease in affinity for both receptors and a reduction in efficacy. This suggests that the electronic properties and conformational constraints imposed by the oxygen atom are detrimental to activity. Conversely, the introduction of a secondary amine (Compound E ) maintains high affinity for Receptor A and improves selectivity over Receptor B compared to the parent compound. This highlights the potential for the amine to engage in favorable hydrogen bonding interactions within the receptor binding site.

Linker Rigidity: Incorporating a rigid cyclopropyl group as the spacer (Compound F ) leads to high affinity for Receptor A. The constrained conformation of the cyclopropyl ring may pre-organize the molecule in a bioactive conformation, reducing the entropic penalty of binding and thus enhancing affinity.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding potential therapeutic targets and the molecular basis of a ligand's activity. Studies on various piperidine (B6355638) derivatives show their potential to interact with a range of receptors, including dopamine (B1211576), sigma, and opioid receptors. tandfonline.comtandfonline.comrsc.org

The binding of a ligand is dictated by the specific amino acid residues that form the binding pocket of the target protein. For piperidine derivatives, binding sites are often characterized by a combination of hydrophobic pockets and specific residues capable of forming key interactions. For instance, in studies involving sigma-1 receptors (σ1R), the protonated piperidine nitrogen is often involved in a crucial salt bridge interaction with acidic residues like Glutamate (Glu) or Aspartate (Asp), such as Glu172. nih.govacs.org The benzyl (B1604629) portion of the molecule typically settles into a hydrophobic pocket lined with aromatic or aliphatic residues.

While direct docking studies on 2-(3-Trifluoromethyl-benzyl)-piperidine against targets like SARS-CoV-2 RBD, EGFR kinase, or TRPV1 are not documented, analysis of analogous compounds suggests its potential interaction profile. The trifluoromethyl group on the benzyl ring could form favorable multipolar interactions with the protein backbone, potentially enhancing binding affinity. nih.gov Docking simulations of this compound against various receptors would predict its binding energy (affinity) and identify the key residues involved in its binding.

Table 1: Representative Docking Scores and Binding Affinities for Piperidine Derivatives Against Various Receptors This table presents hypothetical yet plausible data for this compound, based on reported values for analogous compounds.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

| Sigma-1 Receptor (σ1R) | 5HK2 | -8.5 | Glu172, Tyr103, Phe107 |

| Dopamine D4 Receptor | 7XI0 | -7.9 | Asp115, Phe344, Ser197 |

| µ-Opioid Receptor | 5C1M | -9.1 | Asp147, Tyr148, Trp318 |

| Acetylcholinesterase | 7XN1 | -7.5 | Trp84, Phe330, Tyr334 |

Binding affinities are typically calculated using software like AutoDock or Glide. A more negative value indicates stronger predicted binding.

The stability of a ligand-receptor complex is determined by the sum of its non-covalent interactions. For this compound, several key interactions would be anticipated based on its structure and data from related molecules.

Hydrogen Bonding and Salt Bridges: The secondary amine of the piperidine ring is expected to be protonated at physiological pH. nih.gov This allows it to act as a hydrogen bond donor and, crucially, to form a strong ionic interaction (salt bridge) with negatively charged residues like Asp or Glu within a binding pocket. nih.govacs.org

π-π Stacking: The benzyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

Hydrophobic Interactions: The aliphatic carbon atoms of the piperidine ring and the benzyl group contribute to hydrophobic interactions, fitting into nonpolar pockets of the receptor.

Multipolar C-F Interactions: The trifluoromethyl (CF3) group is a unique feature. It is highly electron-withdrawing and can participate in favorable multipolar interactions with backbone carbonyl groups of the protein, a phenomenon shown to significantly improve binding affinity in some inhibitors. nih.gov

Table 2: Summary of Potential Ligand-Protein Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |

| Salt Bridge / Ionic | Protonated Piperidine Nitrogen | Asp, Glu |

| Hydrogen Bonding | Piperidine Nitrogen (N-H) | Asp, Glu, Ser, Thr, Gln, Asn |

| π-π Stacking | Benzyl Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Benzyl group, Piperidine ring | Ala, Val, Leu, Ile, Met |

| C-F···C=O Multipolar | Trifluoromethyl Group | Backbone Carbonyls (e.g., Gly, Ala) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand, and analyze the persistence of key interactions. rsc.orgresearchgate.netrsc.org

An MD simulation of this compound bound to a receptor would typically run for hundreds of nanoseconds. Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand would be monitored to see if it remains stable in the binding pocket. Analysis of the simulation can confirm the stability of hydrogen bonds and hydrophobic contacts predicted by docking. researchgate.net

Table 3: Representative Analysis from a Hypothetical 100 ns MD Simulation

| Metric | Description | Hypothetical Result for Ligand-Receptor Complex | Interpretation |

| RMSD (Ligand) | Measures the average deviation of the ligand from its initial docked pose. | 1.5 ± 0.3 Å | The ligand remains stable in the binding pocket without significant deviation. |

| RMSF (Binding Site Residues) | Measures the fluctuation of individual amino acid residues. | Low fluctuations for key interacting residues (e.g., < 1.0 Å) | The binding site residues maintain a stable conformation to accommodate the ligand. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | N-H···Asp: 85% | The hydrogen bond between the piperidine nitrogen and the aspartate residue is highly stable and critical for binding. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govrsc.org These methods can determine optimized molecular geometry, electron distribution, and chemical reactivity descriptors. For this compound, DFT can provide insights into its stability and reactive sites. researchgate.netresearchgate.net

Calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density. The MEP map would likely show a positive potential (electrophilic region) around the piperidine N-H group and a negative potential (nucleophilic region) around the fluorine atoms of the trifluoromethyl group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated to determine the HOMO-LUMO energy gap, an indicator of chemical reactivity and kinetic stability. researchgate.net

Table 4: Representative Quantum Chemical Parameters for this compound Calculated via DFT Calculated at a theoretical level like B3LYP/6-311++G(d,p).

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and membrane permeability. |

Preclinical Metabolic Pathway Elucidation Non Human Mammals and in Vitro Systems

Identification of Major and Minor Metabolic Transformations

There is no published data identifying the major and minor metabolic products of 2-(3-Trifluoromethyl-benzyl)-piperidine. Research in this area would typically involve incubating the compound with liver fractions or administering it to preclinical species and analyzing biological samples (e.g., plasma, urine, feces) using techniques like mass spectrometry to identify structures of metabolites.

Oxidative Pathways (e.g., Hydroxylation, N-dealkylation, O-dealkylation, Oxidative Deamination, Aliphatic Oxidation, Benzylic Oxidation)

Specific information on the oxidative metabolism of this compound is not available. Structurally, the compound possesses sites amenable to oxidative reactions, such as the piperidine (B6355638) ring and the benzylic carbon. However, without experimental data, any discussion of potential oxidative pathways, including hydroxylation or benzylic oxidation, would be speculative.

Conjugation Reactions (e.g., Glucuronidation)

No studies have been published describing the conjugation of this compound or its potential phase I metabolites. Glucuronidation is a common phase II metabolic pathway for compounds containing hydroxyl or amine functionalities, but its relevance to the metabolism of this specific molecule has not been documented.

Species-Specific Metabolic Profiles in Non-Human Mammals (e.g., Dogs, Rats)

No comparative metabolic data for this compound in different non-human mammalian species, such as dogs or rats, is available in the scientific literature. Such studies are essential for understanding interspecies differences in drug metabolism and for selecting appropriate animal models for further preclinical testing.

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes)

There are no published reports on the in vitro metabolic stability of this compound. These assessments, typically conducted using liver microsomes or hepatocytes from various species, are used to predict the intrinsic clearance of a compound. The absence of this data means that the metabolic liability of the compound is not publicly known.

The table below is a placeholder for data that would be generated from in vitro metabolic stability studies.

In Vitro Metabolic Stability of this compound

| Species | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Dog | Liver Microsomes | Data Not Available | Data Not Available |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

Analytical Methodologies for Characterization and Quantification of 2 3 Trifluoromethyl Benzyl Piperidine and Its Analogues

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(3-Trifluoromethyl-benzyl)-piperidine, ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete characterization.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The expected spectrum for this compound would feature distinct signals for the aromatic protons of the trifluoromethyl-benzyl group, the protons on the piperidine (B6355638) ring, the benzylic methylene (B1212753) protons, and the N-H proton of the piperidine. The aromatic region would show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The piperidine ring protons would appear as a series of broad multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would clearly show the quaternary carbon attached to the CF₃ group, the aromatic carbons, the benzylic CH₂ carbon, and the five carbons of the piperidine ring. The chemical shift of the carbon in the trifluoromethyl group is significantly affected by the fluorine atoms, appearing as a quartet due to C-F coupling.

¹⁹F NMR is particularly important for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift, typically around -63 ppm relative to CFCl₃, is characteristic of a benzotrifluoride (B45747) moiety. colorado.edu

While direct spectral data for the target compound is scarce, data from the analogue 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine offers valuable insight.

Table 1: Predicted and Analogue NMR Spectral Data

| Technique | Predicted Data for this compound | Reported Data for Analogue: 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine |

|---|---|---|

| ¹H NMR (CDCl₃) | ~7.4-7.6 ppm (m, 4H, Ar-H); ~3.1-3.3 ppm (m, 1H, piperidine C2-H); ~2.5-3.0 ppm (m, 4H, benzyl (B1604629) CH₂ & piperidine N-CH₂); ~1.2-1.9 ppm (m, 7H, piperidine CH₂ & NH) | δ 7.25–7.10 (m, 3H, aromatic H); 3.82 (s, 3H, OCH₃); 3.45–3.30 (m, 4H, piperidine N-CH₂); 2.85–2.70 (m, 2H, benzyl CH₂) |

| ¹³C NMR (CDCl₃) | ~140 ppm (Ar C-C); ~131 ppm (q, Ar C-CF₃); ~129, 125, 123 ppm (Ar C-H); 124.2 (q, J ≈ 272 Hz, CF₃); ~57 ppm (piperidine C2); ~46 ppm (piperidine C6); ~40 ppm (benzyl CH₂); ~32, 26, 25 ppm (piperidine C3, C4, C5) | δ 160.1 (C-OCH₃); 124.5 (q, J = 272 Hz, CF₃); 55.2 (piperidine C-N); 44.8 (benzyl CH₂) |

| ¹⁹F NMR (CDCl₃) | ~ -63 ppm (s, 3F, CF₃) | Data not specified for this analogue, but typical for Ar-CF₃. colorado.edu |

Mass Spectrometry (MS, HR-EI-MS, HR-FABMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₆F₃N), the molecular weight is 243.27 g/mol . researchgate.net

In Electron Ionization Mass Spectrometry (EI-MS) , the molecule is fragmented in a predictable manner. Expected fragmentation pathways include:

Molecular Ion Peak (M⁺) : A peak at m/z 243 corresponding to the intact molecule.

Loss of H : A peak at m/z 242.

Loss of the piperidine ring : Cleavage of the bond between the benzyl group and the piperidine ring (alpha-cleavage) would lead to a fragment corresponding to the piperidinemethyl cation or a tropylium-like ion from the benzyl portion.

Formation of the trifluoromethylbenzyl cation : A prominent peak at m/z 159 (C₈H₆F₃⁺) from cleavage of the C-C bond between the benzyl CH₂ and the piperidine ring.

Formation of the piperidine fragment : A peak corresponding to the piperidinyl moiety at m/z 84 or 85.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental formula (C₁₃H₁₆F₃N). Techniques like Fast Atom Bombardment (FAB) are softer ionization methods that can also be used, often yielding a more prominent protonated molecular ion peak [M+H]⁺ at m/z 244.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Proposed Structure | Predicted m/z | Notes |

|---|---|---|---|

| [C₁₃H₁₆F₃N]⁺ | Molecular Ion (M⁺) | 243.1286 | Exact mass for HRMS. |

| [C₈H₆F₃]⁺ | 3-(Trifluoromethyl)benzyl cation | 159.0421 | Result of benzylic cleavage. |

| [C₅H₁₀N]⁺ | Piperidinemethyl cation | 84.0813 | Result of benzylic cleavage. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected absorptions include:

N-H Stretch : A moderate, sharp band around 3300-3400 cm⁻¹ from the secondary amine of the piperidine ring.

C-H Stretches : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and benzyl CH₂ groups) appear just below 3000 cm⁻¹.

C-F Stretches : The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.

Aromatic C=C Bending : Bands in the 1600-1450 cm⁻¹ region correspond to the benzene ring.

N-H Bend : A band around 1550-1650 cm⁻¹ may be observed for the N-H bending vibration.

Data from the NIST database for related structures like m-Trifluoromethylbenzyl mercaptan shows strong C-F stretches between 1350 and 1100 cm⁻¹. nist.gov

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The primary chromophore in this compound is the 3-trifluoromethyl-substituted benzene ring. The piperidine ring itself does not absorb in the standard UV-Vis range (200-800 nm). The benzene ring is expected to show characteristic absorptions around 260-270 nm due to π→π* transitions. The trifluoromethyl group may cause a slight shift (hypsochromic or bathochromic) in the absorption maximum compared to unsubstituted toluene.

Chromatographic Separation Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Stationary Phase : A C18 or C8 silica-based column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to separate impurities with a wide range of polarities.

Detection : A UV detector set to the absorption maximum of the trifluoromethyl-benzyl chromophore (e.g., ~265 nm) would be suitable for detection and quantification.

Impurity Profiling : This method can separate potential process-related impurities, such as unreacted starting materials (e.g., 3-(trifluoromethyl)benzaldehyde (B1294959) or a corresponding benzyl halide) or by-products from the synthesis. researchgate.net The high sensitivity of HPLC allows for the detection and quantification of impurities at very low levels. For instance, methods have been developed for related piperazine (B1678402) compounds to determine them in various matrices. unodc.org

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~265 nm |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a premier analytical technique for the separation, identification, and quantification of this compound and its analogues. This method offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

Detailed Research Findings:

A typical stability-indicating UHPLC method for this compound would be developed using a reversed-phase approach, which is well-suited for separating non-polar to moderately polar compounds. The trifluoromethyl group imparts significant hydrophobicity to the molecule, making it an ideal candidate for retention on a C18 stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation between the main compound and any potential impurities or degradants. A gradient elution is often preferred as it provides better resolution for a wider range of analytes compared to isocratic elution. The gradient typically involves a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The aqueous phase is often acidified with formic acid or phosphoric acid to ensure the protonation of the piperidine nitrogen, leading to sharper, more symmetrical peaks. nih.gov

Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (MS). A PDA detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, which is useful for peak purity assessment. Based on the UV-Vis spectrum of structurally similar compounds like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which shows absorption maxima around 265 nm, a suitable detection wavelength for this compound would likely be in the 260-270 nm range. mdpi.com For higher sensitivity and specificity, coupling UHPLC with mass spectrometry (UHPLC-MS) is the method of choice, allowing for the determination of the mass-to-charge ratio of the analyte and its fragments, thus confirming its identity. nih.govrsc.org

A representative set of UHPLC method parameters is detailed in the table below.

Table 1: Representative UHPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | UHPLC System with PDA or MS Detector | Provides high resolution, sensitivity, and speed. |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Offers excellent retention for hydrophobic compounds like the target analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures consistent protonation of the basic piperidine moiety for good peak shape. nih.gov |

| Mobile Phase B | Acetonitrile | Commonly used strong organic solvent in reversed-phase chromatography. |

| Gradient Elution | 5% B to 95% B over 10 minutes | Allows for the effective separation of the main peak from early and late-eluting impurities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UHPLC column, balancing speed and efficiency. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Detection Wavelength | 265 nm (PDA) | Corresponds to the UV absorbance of the trifluoromethyl-benzyl chromophore. mdpi.com |

| Injection Volume | 2 µL | Appropriate for UHPLC systems to prevent column overload and band broadening. |

Method Development for Stability-Indicating Assays (e.g., Forced Degradation Studies)

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of a drug substance over time. nih.gov The development of such a method for this compound requires forced degradation (stress testing) studies. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition, thereby generating potential degradation products. nih.gov The goal is to develop an analytical method capable of separating these degradation products from the intact drug, proving the method's specificity.

Forced degradation is typically carried out under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions include hydrolysis (acidic and basic), oxidation, heat, and photolysis. ijpronline.com

Detailed Research Findings:

Acid Hydrolysis: The compound would be exposed to a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature. The benzyl-piperidine linkage could be susceptible to cleavage under these conditions.

Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature would assess the compound's stability in alkaline environments. While the core structure is generally stable, extreme conditions could promote unforeseen reactions.

Oxidative Degradation: The compound would be treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The piperidine ring and the benzylic carbon are potential sites for oxidation. Oxidation of the piperidine nitrogen to an N-oxide is a common degradation pathway for such heterocycles.

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C) to evaluate its thermal stability.

Photodegradation: The compound is exposed to light sources specified by ICH guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) to assess its photosensitivity. The aromatic ring is a chromophore that could absorb light and initiate degradation.

The UHPLC method described previously would be used to analyze the stressed samples. The chromatograms would be evaluated to ensure that all degradation product peaks are adequately resolved from the main peak of this compound. A peak purity analysis using a PDA detector or MS is essential to confirm that the main peak is not co-eluting with any degradants.

The results of a hypothetical forced degradation study are summarized in the table below.

Table 2: Representative Data from a Forced Degradation Study of this compound

| Stress Condition | Conditions Applied | Observation | % Degradation (Approx.) | Major Degradation Products (Hypothetical) |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Slight degradation observed. | ~5% | Impurity A (Rt ~3.5 min) |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Minor degradation. | ~3% | Impurity B (Rt ~4.1 min) |

| Oxidation | 3% H₂O₂ at RT for 48h | Significant degradation. | ~15% | Impurity C (N-oxide, Rt ~5.2 min), Impurity D (Rt ~6.8 min) |

| Thermal | Solid state at 80°C for 72h | No significant degradation. | <1% | - |

| Photolytic | ICH-compliant light exposure | Noticeable degradation. | ~8% | Impurity E (Rt ~7.5 min) |

Conclusion and Future Research Directions

Current State of Research on 2-(3-Trifluoromethyl-benzyl)-piperidine

Currently, research specifically focused on this compound is in a nascent stage, with its primary role being that of a sophisticated building block for more complex molecules. Its availability from chemical suppliers, often as a hydrochloride salt, facilitates its use in synthetic and medicinal chemistry research. sigmaaldrich.com The interest in this compound stems from the established biological activities of related structures. For instance, piperidine (B6355638) derivatives containing trifluoromethyl groups have been investigated for various therapeutic applications, including as anticancer agents. researchgate.net

The trifluoromethyl group is a key feature, known to increase lipophilicity and metabolic stability. researchgate.net The benzyl-piperidine scaffold itself is a well-known pharmacophore. Research on analogous structures provides a strong rationale for the investigation of this compound. For example, studies on 3,3-disubstituted piperidines with trifluoromethyl-phenyl or -thienyl groups have led to potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.gov Similarly, other substituted benzyl-piperidine derivatives are being explored as inhibitors for targets relevant to Alzheimer's disease and as modulators of the endocannabinoid system. nih.gov The research trajectory for this compound is therefore pointed towards its incorporation into screening libraries and its use as a foundational structure for developing novel ligands against a range of biological targets.

Emerging Synthetic Challenges and Opportunities in Fluorinated Piperidine Chemistry

The synthesis of fluorinated piperidines, including this compound, presents both significant challenges and exciting opportunities for innovation. The introduction of fluorine or trifluoromethyl groups into organic molecules is often complex and requires specialized reagents and conditions. tandfonline.com

Synthetic Challenges:

Direct Fluorination: Traditional methods for creating C-F bonds can lack selectivity and require harsh conditions. nih.govnih.gov

Hydrodefluorination: A common side reaction during the hydrogenation of fluorinated pyridines to piperidines is the cleavage of the C-F bond, leading to undesired non-fluorinated byproducts. nih.govacs.org

Stereocontrol: Achieving specific diastereoselectivity in substituted piperidines is a persistent challenge, often requiring multi-step syntheses or the use of chiral precursors. nih.gov

Substrate Scope: Many existing methods are limited by the types of functional groups they can tolerate, restricting the molecular diversity that can be readily accessed. nih.govacs.org

Synthetic Opportunities and Innovations: Despite these hurdles, significant progress has been made in developing more robust and versatile synthetic routes.

Dearomatization-Hydrogenation: A powerful strategy involves the dearomatization of readily available fluorinated pyridines followed by hydrogenation. This approach has been successfully used to create a variety of cis-(multi)fluorinated piperidines. nih.gov In 2020, a palladium-catalyzed method was developed that was effective in the presence of air and moisture and tolerated a wider range of substrates than previous rhodium-based catalysis. mdpi.com

Catalytic Hydrogenation: Advances in heterogeneous catalysis have enabled the chemoselective reduction of fluoropyridines while preserving other aromatic systems. nih.gov Using specific catalysts and conditions can favor the desired fluorinated piperidine product over the hydrodefluorinated byproduct. acs.org

Ring-Closing Metathesis (RCM): RCM offers a pathway to trifluoromethyl-containing piperidines by cyclizing appropriately substituted diolefin precursors. nih.gov

Mannich Reaction: This reaction has shown great potential for introducing a trifluoromethyl group at the α-position of piperidine-based alkaloids. researchgate.netbenthamdirect.com

A comparative overview of emerging synthetic methods is presented below.

| Synthetic Method | Key Features | Advantages | Limitations |

| Dearomatization-Hydrogenation | Two-step process involving reduction of fluoropyridines. nih.gov | Access to all-cis isomers; can be highly diastereoselective. nih.gov | Can require specific catalysts to avoid hydrodefluorination. acs.orgmdpi.com |

| Heterogeneous Hydrogenation | Direct reduction of fluoropyridines using catalysts like Palladium on Carbon (Pd/C). nih.gov | Simple, robust, and uses commercially available catalysts. nih.gov | Competing hydrodefluorination pathway can be a major issue. nih.govacs.org |

| Ring-Closing Metathesis (RCM) | Cyclization of acyclic precursors containing a trifluoromethyl group. nih.gov | Allows for the synthesis of functionalized piperidines. nih.gov | Requires synthesis of specific diolefin precursors. nih.gov |

| Mannich Reaction | Introduces a trifluoromethyl group into a pre-existing ring system. benthamdirect.com | Good for creating derivatives of existing piperidine alkaloids. researchgate.netbenthamdirect.com | Scope may be limited to specific substrate types. |

These evolving synthetic strategies are crucial for expanding the accessible chemical space of fluorinated piperidines, enabling the synthesis of novel derivatives of compounds like this compound for biological evaluation.

Future Prospects in Ligand Design and Computational Chemistry for Novel Targets

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to provide conformational flexibility and serve as a core for building ligands that interact with biological targets in three dimensions. researchgate.net The future development of this compound and its analogues is intrinsically linked to advances in ligand design and computational chemistry.

Ligand Design: The structure of this compound offers multiple points for modification to optimize interactions with novel biological targets.

Piperidine Ring Substitution: Adding substituents to the piperidine ring can modulate the compound's conformation and introduce new interaction points. nih.gov

Benzyl (B1604629) Ring Modification: Altering the substitution pattern on the benzyl ring can fine-tune electronic properties and steric interactions within a target's binding pocket.

Bioisosteric Replacement: The trifluoromethylphenyl group can be replaced with other moieties, such as trifluoromethyl-thiophene, which has been shown to improve binding complementarity in some cases. nih.gov

Computational Chemistry: In silico methods are indispensable for accelerating the drug discovery process by predicting how these designed ligands will behave.

Molecular Docking and Dynamics: These techniques are used to model the interaction between a ligand and its target protein, predicting binding modes and affinities. rsc.orgrsc.orgresearchgate.net This allows for the rational design of more potent and selective inhibitors. For example, docking studies on piperidine derivatives have been used to identify key amino acid interactions responsible for high affinity at targets like the sigma-1 receptor and cholinesterases. nih.govrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov This can guide the synthesis of new derivatives with improved potency.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize candidates with favorable drug-like profiles for synthesis. nih.gov

The integration of these computational approaches with synthetic chemistry will be paramount in unlocking the therapeutic potential of the this compound scaffold for a wide range of diseases, from cancer to neurodegenerative disorders. nih.govclinmedkaz.org

Advances in Preclinical Metabolic Profiling and Analytical Sciences for Compound Development

The development of any new chemical entity into a therapeutic agent requires a thorough understanding of its metabolic fate. The presence of fluorine, particularly a trifluoromethyl group, significantly influences a compound's metabolic profile. researchgate.netnih.gov

Metabolic Considerations for Fluorinated Compounds: The carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability. tandfonline.com The trifluoromethyl group can block sites of metabolism (metabolic blocking) and increase lipophilicity, which can affect a drug's distribution and half-life. researchgate.net However, fluorinated compounds are not metabolically inert. nih.gov Metabolism can still occur at other sites on the molecule, and in some cases, can even lead to the formation of toxic metabolites like fluoroacetic acid, although this is more common with fluoroethers and fluoroamines. nih.gov Therefore, a key aspect of developing compounds like this compound will be to carefully characterize its metabolic pathway and identify its metabolites.

Advances in Analytical Sciences: The identification and quantification of drug metabolites is a central challenge in drug development. nih.gov Modern analytical techniques are essential for this task.

Mass Spectrometry (MS): Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) is the cornerstone of metabolite identification. nih.govresearchgate.net It allows for the separation and detection of metabolites in complex biological matrices like plasma and urine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of isolated metabolites. nih.gov

Integrated 'Omics': The integration of metabolomics data with genomics and proteomics can provide a holistic view of how a compound affects biological systems and how genetic variations might influence its metabolism. researchgate.netnih.gov

In Silico Prediction: Computational tools are increasingly used to predict likely sites of metabolism on a molecule, helping to guide and focus the analytical search for metabolites.

These advanced analytical and computational methods are critical for building a comprehensive preclinical profile for this compound, ensuring that its metabolic and pharmacokinetic properties are well understood before it can be considered for further development. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(3-Trifluoromethyl-benzyl)-piperidine, and how are intermediates characterized?

- Methodological Answer : The synthesis of this compound typically involves alkylation reactions, where a benzyl group is introduced to the piperidine core. For example, intermediates can be synthesized via nucleophilic substitution or reductive amination. Key steps include:

- Alkylation : Reacting piperidine derivatives with 3-trifluoromethylbenzyl halides under basic conditions.

- Purification : Column chromatography (e.g., silica gel) to isolate intermediates .

- Characterization :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity.

- Elemental Analysis : Validates molecular composition.

- Melting Point/Optical Rotation : Assesses crystalline purity and enantiomeric excess (if applicable) .

Q. Which spectroscopic and analytical techniques are recommended for structural elucidation of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural assignment:

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula.

- X-ray Crystallography : Provides absolute stereochemistry for crystalline derivatives.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm) .

Q. How can researchers assess the potential biological activity of this compound using in silico methods?

- Methodological Answer : Computational tools predict bioactivity and pharmacokinetics:

- QSAR Modeling : Relates molecular descriptors (e.g., logP, polar surface area) to activity. Software like ADMET Predictor™ and MedChem Designer™ identifies critical structural features .

- Docking Studies : Evaluates binding affinity to target proteins (e.g., neurotransmitter receptors).

- ADMET Profiling : Predicts absorption, metabolism, and toxicity (e.g., cytochrome P450 interactions) .

Advanced Research Questions

Q. What strategies are employed to develop QSAR models for predicting the activity of phenyl piperidine derivatives like this compound?

- Methodological Answer : QSAR model development involves:

- Descriptor Selection : Molecular weight, hydrophobicity (logP), hydrogen-bond donors/acceptors.

- Data Curation : Experimentally validated activity data for training/testing.

- Model Validation : Cross-validation (e.g., leave-one-out) and external datasets to avoid overfitting .

Example Descriptors for Piperidine Derivatives :

| Descriptor | Impact on Activity |

|---|---|

| logP | Influences membrane permeability |

| Polar Surface Area | Affects blood-brain barrier penetration |

| pKa | Determines ionization state at physiological pH |

Q. How should researchers address contradictions between in silico ADMET predictions and experimental pharmacokinetic data for this compound?

- Methodological Answer : Contradictions arise due to oversimplified models or unaccounted biological factors. Mitigation strategies include:

- Experimental Validation : Perform in vitro assays (e.g., hepatic microsome stability) to confirm metabolic predictions.

- Model Refinement : Incorporate additional descriptors (e.g., protein binding affinity) into QSAR.

- Multi-Method Cross-Checking : Compare results from multiple software platforms (e.g., SwissADME vs. ADMET Predictor™) .

Q. What experimental approaches can optimize the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : Optimization strategies focus on balancing solubility and permeability:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Structural Modifications : Reduce logP via fluorination or hydroxylation to improve aqueous solubility.

- Formulation Studies : Use nanoemulsions or liposomes to enhance bioavailability .

Data Contradiction Analysis

- Case Study : If in silico models predict high blood-brain barrier penetration but in vivo data show limited CNS uptake, investigate:

- Protein Binding : High plasma protein binding may reduce free drug concentration.

- Efflux Transporters : P-glycoprotein (P-gp) mediated efflux negates predictions.

- Species Differences : Rodent vs. human transporter expression variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.